molecular formula C21H19N3O2 B12579191 N-(2-aminophenyl)-4-(phenylacetylamino)benzamide CAS No. 209784-32-7

N-(2-aminophenyl)-4-(phenylacetylamino)benzamide

Katalognummer: B12579191
CAS-Nummer: 209784-32-7
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: IZEJBYWWEDIASP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-aminophenyl)-4-(phenylacetylamino)benzamide is an organic compound with a complex structure that includes both amide and aromatic functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminophenyl)-4-(phenylacetylamino)benzamide typically involves a multi-step process. One efficient method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction proceeds through a sequential nucleophilic/intramolecular addition process followed by transamidation . The reaction conditions are generally mild, and the process is noted for its atom-economy and practicality.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and ensuring efficient separation and purification of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-aminophenyl)-4-(phenylacetylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the amide functionalities to amines.

    Substitution: Aromatic substitution reactions can occur, particularly on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

N-(2-aminophenyl)-4-(phenylacetylamino)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism by which N-(2-aminophenyl)-4-(phenylacetylamino)benzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-aminophenyl)benzamide: A precursor in the synthesis of N-(2-aminophenyl)-4-(phenylacetylamino)benzamide.

    Phenyl isocyanate: Used in the synthesis process.

    Other benzamides: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of amide and aromatic functionalities, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Eigenschaften

CAS-Nummer

209784-32-7

Molekularformel

C21H19N3O2

Molekulargewicht

345.4 g/mol

IUPAC-Name

N-(2-aminophenyl)-4-[(2-phenylacetyl)amino]benzamide

InChI

InChI=1S/C21H19N3O2/c22-18-8-4-5-9-19(18)24-21(26)16-10-12-17(13-11-16)23-20(25)14-15-6-2-1-3-7-15/h1-13H,14,22H2,(H,23,25)(H,24,26)

InChI-Schlüssel

IZEJBYWWEDIASP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.